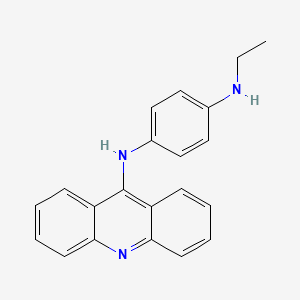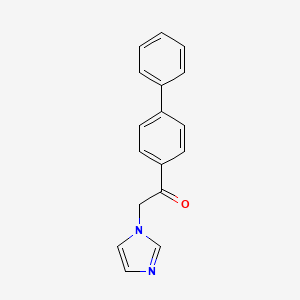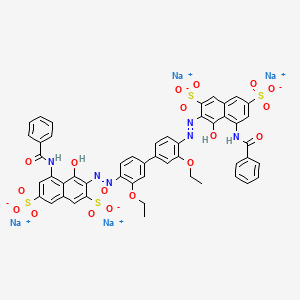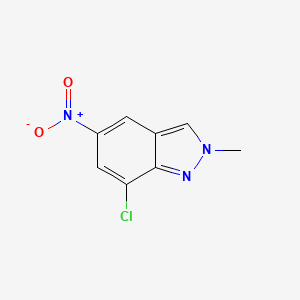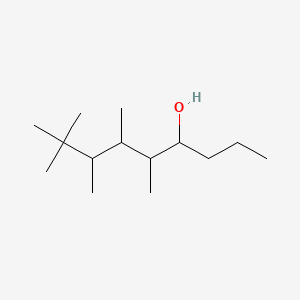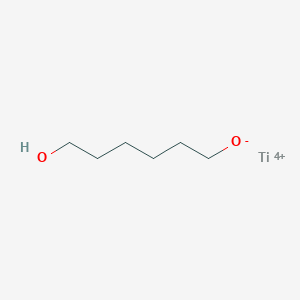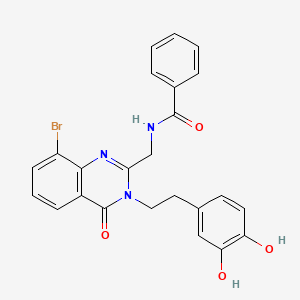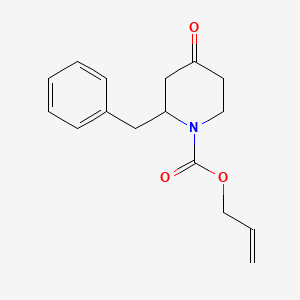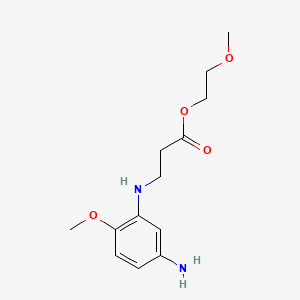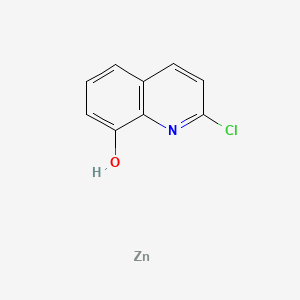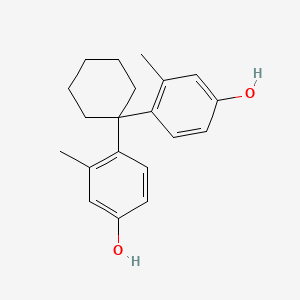
4,4'-Cyclohexylidenebis(3-methylphenol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Cyclohexylidenebis(3-methylphenol) is an organic compound with the molecular formula C20H24O2 and a molecular weight of 296.4 g/mol. It is also known by its IUPAC name, 4-[1-(4-hydroxy-2-methylphenyl)cyclohexyl]-3-methylphenol. This compound is characterized by the presence of a cyclohexylidene group linking two 3-methylphenol units, making it a bisphenol derivative.
準備方法
The synthesis of 4,4’-Cyclohexylidenebis(3-methylphenol) typically involves the condensation reaction of cyclohexanone with 3-methylphenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
4,4’-Cyclohexylidenebis(3-methylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or nitrated derivatives. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while substitution reactions produce halogenated or nitrated phenols.
科学的研究の応用
4,4’-Cyclohexylidenebis(3-methylphenol) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules.
Biology: The compound’s phenolic structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Research into its potential therapeutic applications, such as antioxidant properties, is ongoing.
Industry: It is used in the production of high-performance materials, including resins and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 4,4’-Cyclohexylidenebis(3-methylphenol) involves its interaction with various molecular targets, primarily through its phenolic hydroxyl groups. These groups can form hydrogen bonds and participate in redox reactions, influencing the compound’s biological and chemical activity. The pathways involved may include enzyme inhibition, free radical scavenging, and interaction with cellular receptors.
類似化合物との比較
4,4’-Cyclohexylidenebis(3-methylphenol) can be compared to other bisphenol derivatives, such as:
Bisphenol A (BPA): Known for its use in plastics and resins, BPA has a similar structure but with two phenol groups linked by a propane bridge.
Bisphenol F (BPF): Another bisphenol derivative with a methylene bridge linking the phenol groups.
Bisphenol S (BPS): Contains a sulfone group linking the phenol units, offering different chemical properties.
The uniqueness of 4,4’-Cyclohexylidenebis(3-methylphenol) lies in its cyclohexylidene bridge, which imparts distinct physical and chemical properties compared to other bisphenols .
特性
CAS番号 |
88187-83-1 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
4-[1-(4-hydroxy-2-methylphenyl)cyclohexyl]-3-methylphenol |
InChI |
InChI=1S/C20H24O2/c1-14-12-16(21)6-8-18(14)20(10-4-3-5-11-20)19-9-7-17(22)13-15(19)2/h6-9,12-13,21-22H,3-5,10-11H2,1-2H3 |
InChIキー |
HTRZACCZTFTAIA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)O)C2(CCCCC2)C3=C(C=C(C=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)
![7-Methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771755.png)

